2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
“2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C11H11N3S. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives, such as the compound , can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .Scientific Research Applications
Synthesis and Antioxidant Activity
A key intermediate, 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, was utilized for synthesizing various heterocycles, including thiophenes, showcasing its potential in creating compounds with antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).
Heterocyclic Synthesis
The molecule served as a precursor for regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties, indicating its versatility in the formation of novel pyrazole derivatives (Kheder et al., 2014).
Anticancer Activity
New bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized, demonstrating potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This highlights its use in developing compounds with significant anticancer properties (Gomha et al., 2016).
Electrochromic Properties
Studies on the synthesis and electrochromic properties of conducting polymers derived from related thiophene-based monomers show potential applications in electrochromic devices. These polymers exhibit significant changes in color upon electrical stimulation, indicating the utility of similar molecules in the development of new electrochromic materials (Camurlu et al., 2004).
Future Directions
Thiophene-based compounds, such as “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile”, continue to be an area of interest for scientists due to their potential biological activity and their role in the advancement of organic semiconductors . Future research may focus on exploring these properties further and developing new synthesis methods.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with and influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-14-7-9(3-5-12)11(13-14)10-4-6-15-8-10/h4,6-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKSOTTWITDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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